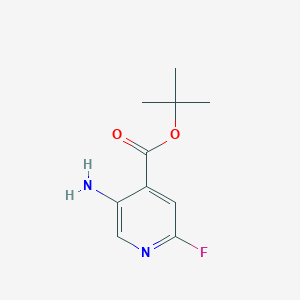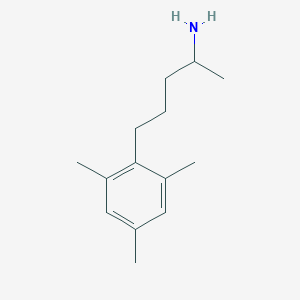![molecular formula C13H18N2 B15308717 1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] is a spirocyclic compound characterized by a unique structure where a piperidine ring is fused to a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 1-benzyl-4-piperidone followed by intramolecular N to N acyl migration under debenzylation conditions using formic acid and palladium on carbon (HCOONH4/Pd/C) . This method ensures the formation of the spirocyclic structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may yield fully saturated spirocyclic compounds.
Scientific Research Applications
2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
- tert-Butyl 7’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
Uniqueness
2’,4’-Dihydro-1’H-spiro[piperidine-4,3’-quinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
spiro[2,4-dihydro-1H-quinoline-3,4'-piperidine] |
InChI |
InChI=1S/C13H18N2/c1-2-4-12-11(3-1)9-13(10-15-12)5-7-14-8-6-13/h1-4,14-15H,5-10H2 |
InChI Key |
OQZSSXLDZCMGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)




![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)




